2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of dibenzo[b,e][1,4]diazepines , which are fused-ring heterocycles.
- Its chemical formula is C28H25ClN2O2 .
- The compound features a cyclohexylacetamide group attached to the diazepine ring.
- It exhibits interesting pharmacological properties and has been studied extensively.
Preparation Methods
Synthetic Routes: One-pot reactions have been employed to synthesize similar diazepine-fused heterocycles. Aldehydes, including benzaldehyde, pyridine-2/3/4-carbaldehydes, thiophene-2-carbaldehyde, and furan-2-carbaldehyde, have been successfully used in these reactions.
Reaction Conditions: Details of the specific synthetic route for this compound would require further literature search.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, oxidation could involve oxidants like KMnO4 or PCC, while reduction might use LiAlH4 or NaBH4.
Major Products: The products formed from these reactions would vary based on the reaction type and conditions.
Scientific Research Applications
Biology and Medicine: Investigations focus on its biological activity, such as interactions with receptors or enzymes.
Industry: Applications could include pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or modulating cellular pathways.
- Further research would be needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other dibenzo[b,e][1,4]diazepines, such as 1-[11-(4-chlorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone , may share structural features.
Uniqueness: Highlighting the unique aspects of this compound would require further analysis.
Remember that specific experimental details and comprehensive studies would be found in scientific literature
Properties
Molecular Formula |
C29H34ClN3O2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C29H34ClN3O2/c1-29(2)16-23-27(25(34)17-29)28(19-12-14-20(30)15-13-19)33(24-11-7-6-10-22(24)32-23)18-26(35)31-21-8-4-3-5-9-21/h6-7,10-15,21,28,32H,3-5,8-9,16-18H2,1-2H3,(H,31,35) |
InChI Key |
HVOBWUIEZLZADO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4CCCCC4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.